molecular formula C7H16N2O2S B2506903 1-Ethylpiperidine-4-sulfonamide CAS No. 1249636-58-5

1-Ethylpiperidine-4-sulfonamide

Cat. No. B2506903
CAS RN: 1249636-58-5
M. Wt: 192.28
InChI Key: GPGBNMNANZFYBU-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-4-sulfonamide is a chemical compound with the CAS number 1249636-58-5 . It is used as a building block in the field of chemistry .


Molecular Structure Analysis

The molecular weight of 1-Ethylpiperidine-4-sulfonamide is 192.28 . The InChI code is 1S/C7H16N2O2S/c1-2-9-5-3-7(4-6-9)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) .


Physical And Chemical Properties Analysis

The density of 1-Ethylpiperidine-4-sulfonamide is 1.2±0.1 g/cm3 . Its boiling point is 319.6±52.0 °C at 760 mmHg .

Scientific Research Applications

Applications in Synthesis and Analysis

Synthesis of Sulfonamide Precursors 1-Ethylpiperidine-4-sulfonamide, through related chemical compounds, plays a pivotal role in the field of synthetic chemistry. The compound, 1-ethylpiperidine hypophosphite (EPHP), closely related to 1-Ethylpiperidine-4-sulfonamide, has been utilized in mediating intermolecular radical additions to generate a variety of functionalized alkyl sulfonamide precursors. This methodology is particularly significant in the preparation of bifunctional pentafluorophenyl/2,4,6-trichlorophenyl sulfonates, highlighting the compound's utility in complex organic syntheses (Edetanlen-Elliot et al., 2007).

Detection of Sulfonamide Residues in Food Products Sulfonamides, including compounds structurally related to 1-Ethylpiperidine-4-sulfonamide, are extensively used in veterinary practice due to their broad spectrum of activity and cost-effectiveness. A method has been established using high-performance liquid chromatography (HPLC) with diode-array detection (DAD) for the multi-residue analysis of various sulfonamides in chicken and egg samples. This analytical technique emphasizes the importance of detecting sulfonamide residues in food products, ensuring food safety and compliance with regulatory standards (Premarathne et al., 2017).

Applications in Medicinal Chemistry and Environmental Science

Sulfonamide Group in Drug Design The sulfonamide group, integral to compounds like 1-Ethylpiperidine-4-sulfonamide, is a cornerstone in medicinal chemistry. It is present in many marketed drugs and plays a crucial role as an isostere of the carboxylic acid group, contributing to the inhibition of enzymes like tetrahydropteroic acid synthetase. Despite historical concerns about hypersensitivity associated with the sulfonamide group, it remains an essential and safe part of the medicinal chemist's arsenal (Kalgutkar et al., 2010).

Environmental Impact of Sulfonamide Compounds 1-Ethylpiperidine-4-sulfonamide, through its structural relatedness to N-ethyl perfluorooctane sulfonamide (EtFOSA), is indirectly associated with environmental studies. Research on EtFOSA, a PFOS precursor used in pesticides, sheds light on the potential environmental impact of sulfonamide compounds. Studies have explored the biodegradation, uptake, and occurrence of these compounds in agricultural and natural settings, indicating that they can lead to the occurrence of persistent pollutants like PFOS in the environment (Zabaleta et al., 2018; Nascimento et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, ethylpiperidine, indicates that it is highly flammable and harmful in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation. It is toxic if swallowed or inhaled .

Future Directions

Piperidine-containing compounds, including 1-Ethylpiperidine-4-sulfonamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-ethylpiperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-2-9-5-3-7(4-6-9)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGBNMNANZFYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperidine-4-sulfonamide

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